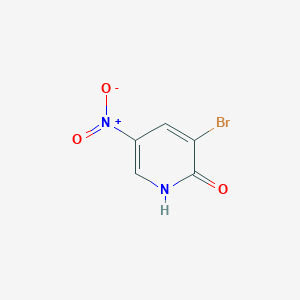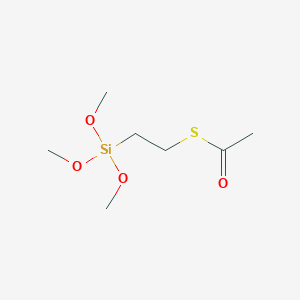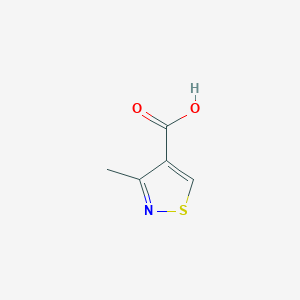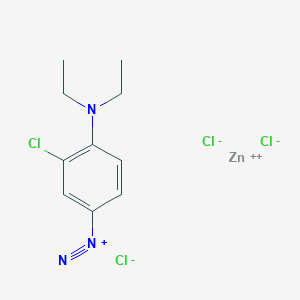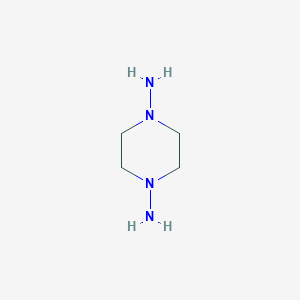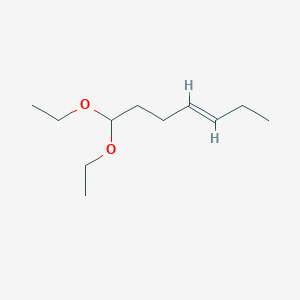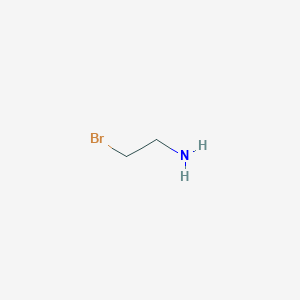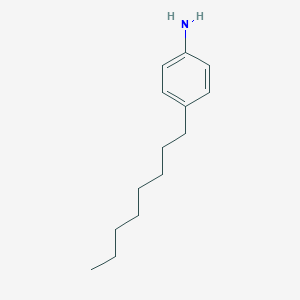
4-辛基苯胺
描述
4-Octylaniline (4-OA) is an organic compound that is widely used in the scientific community for its versatile properties. It is a colorless, flammable liquid with a strong, pungent odor. 4-OA is a derivative of aniline, a primary amine with the chemical formula C8H11N, and is used in various industrial and scientific applications.
科学研究应用
钌 (IV) 的提取
4-辛基苯胺被用作从卤化物介质中提取钌 (IV) 的萃取剂。该应用在分析化学领域具有重要意义,在该领域需要精确提取特定微克级浓度。 该化合物选择性结合和提取钌 (IV) 的能力使其成为研究这种金属性质和反应的研究人员的宝贵工具 .
苯并咪唑类类似物的合成
在药物化学中,4-辛基苯胺用于合成鞘氨醇-1-磷酸的选择性苯并咪唑类类似物。 这些类似物因其潜在的治疗应用而受到关注,特别是在治疗与细胞信号通路相关的疾病方面 .
自推进运动中的催化作用
含有 4-辛基苯胺的微米级油滴与两亲性催化剂结合后会表现出自推进运动。 这种现象在物理化学和材料科学领域得到研究,为自推进材料和系统的发展提供了见解 .
质子转移动力学
已经研究了 4-辛基苯胺在水/1,2-二氯乙烷界面上促进的质子转移动力学。 这项研究对于理解界面质子交换机制至关重要,这对电化学和传感器开发具有重要意义 .
研究环境中的安全性和操作
了解 4-辛基苯胺的安全特性和操作要求对于其在研究应用中的使用至关重要。 它被归类为某些危险说明和预防说明,表明需要小心存放和操作,以防止呼吸道刺激和环境危害 .
光学性质和应用
4-辛基苯胺的折射率是可用于开发光学材料的关键特性。 其清澈无色至黄色至橙色外观和特定折射率使其适用于创建具有所需光学特性的材料 .
溶解度特性
4-辛基苯胺在水中的溶解度是其在各种化学过程和配方中的使用的关键参数,它不溶于水。 此特性在非水体系的设计和研究化合物在相之间的分配方面特别相关 .
储存和稳定性
4-辛基苯胺的适当储存和稳定性对于保持其功效和安全性至关重要。 该化合物应存放在阴凉处,远离强氧化剂,并在通风良好的地方存放,以确保其稳定性和研究目的的持久性 .
属性
IUPAC Name |
4-octylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKQJTBYQZITLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022266 | |
| Record name | 4-Octylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16245-79-7 | |
| Record name | 4-Octylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Octylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Octylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-octylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-OCTYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FN212WZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-n-octylaniline significant in materials science?
A1: 4-n-Octylaniline serves as a crucial component in various liquid crystal mixtures. [] It's often found in compounds exhibiting smectic phases, which possess layered structures and unique properties valuable in displays and other technologies. [, , , ]
Q2: Can you elaborate on the smectic phases exhibited by 4-n-octylaniline and its derivatives?
A2: Research reveals 4-n-octylaniline, particularly in the form N-(4-n-butoxybenzylidene)-4-n-octylaniline (4O.8), exhibits various smectic phases, including smectic A, smectic B (both hexatic and crystalline), and smectic C. [, , , , , , , ] These phases are distinguished by their varying degrees of positional and orientational order within the layers.
Q3: How does the presence of 4-n-octylaniline affect the transition temperatures of these liquid crystal phases?
A3: The length of alkyl chains, such as the octyl group in 4-n-octylaniline, influences the transition temperatures. Studies indicate that increasing chain length generally leads to a decrease in transition temperatures. [, , , ] Additionally, the specific molecular structure and interactions with other components in a mixture significantly impact these transitions. [, , , , ]
Q4: What unique phenomena have been observed in free-standing films of 4O.8?
A4: Free-standing films of 4O.8, only a few molecular layers thick, reveal fascinating behaviors. Researchers have observed a layer-by-layer crystallization process initiated at the film's surface. [, ] Additionally, these films exhibit an unusual two-stage phase transformation from smectic-A to crystal-B, mediated by an intermediate hexatic-B phase. [, , ]
Q5: How does the surface structure of free-standing 4O.8 films differ from the bulk?
A5: The outermost layers of free-standing 4O.8 films can exhibit different phases compared to the film's interior. For instance, the surface might adopt a hexatic-B order while the interior remains in a smectic-A phase. [, ] This highlights the significant impact of surface interactions on the ordering of liquid crystal molecules.
Q6: Have any unique applications been proposed for liquid crystal materials incorporating 4-n-octylaniline?
A6: Researchers are exploring the potential of incorporating 4-n-octylaniline derivatives, particularly those with mesogenic properties, into polydiacetylene polymers. [, ] These polymers, known for their unique optical and electronic properties, could find applications in sensors, optical data storage, and nonlinear optical devices.
Q7: Are there any studies on the dynamics of molecular motion within 4-n-octylaniline-based liquid crystals?
A7: Yes, researchers have employed techniques like deuterium nuclear magnetic resonance (NMR) spectroscopy to study molecular motion in 4O.8. [] These studies help understand the rotational and translational dynamics of molecules within different phases, providing insights into the viscoelastic properties of these materials. [, ]
Q8: Have there been any studies on the behavior of 4-n-octylaniline in mixtures with other liquid crystal compounds?
A8: Yes, researchers have investigated mixtures of 4-n-octylaniline with other liquid crystals like cholesteryl chloride. [] These studies aim to understand how the mixing of different mesogens influences the formation and properties of chiral smectic phases, which are particularly interesting for their potential in display technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

